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molecular formula C7H5ClF2O B6302218 1-Chloro-2-(difluoromethoxy)benzene CAS No. 119558-77-9

1-Chloro-2-(difluoromethoxy)benzene

Cat. No. B6302218
M. Wt: 178.56 g/mol
InChI Key: HSIFDKCEVCCAAC-UHFFFAOYSA-N
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Patent
US05440051

Procedure details

0.5 g of potassium chloride and 10 g of difluoromethoxybenzene were placed in 100 ml of 1,3-bistrifluoromethylbenzene and chlorine was then introduced at 100° C. under UV irradiation. A further 20 g of difluoromethoxybenzene were metered in over a period of 1 hour. When the chlorine uptake had ended, the mixture was purged with nitrogen and then distilled to give 35.5 g of chlorodifluoromethoxybenzene (boiling point: 144° C., refractive index nD20 : 1.4479).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:11]Cl>FC(F)(F)C1C=CC=C(C(F)(F)F)C=1.[Cl-].[K+]>[Cl:11][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[O:3][CH:2]([F:10])[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were metered in over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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